methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
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Overview
Description
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methoxyimino group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst to form methyl 2,6-dichlorophenylacetate.
Introduction of the methoxyimino group: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the methoxyimino group.
Formation of the final product: The resulting compound is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichlorophenylacetate: Shares the dichlorophenyl group but lacks the methoxyimino and phenylformamido groups.
Phenylformamide: Contains the formamido group but lacks the dichlorophenyl and methoxyimino groups.
Uniqueness
Methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHSIXKXNKXLIX-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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